1-Fluoro-2-(4-nitrophenoxy)benzene
Overview
Description
1-Fluoro-2-(4-nitrophenoxy)benzene is an organic compound with the molecular formula C12H8FNO3. It is a derivative of benzene, where a fluorine atom and a nitrophenoxy group are substituted on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Fluoro-2-(4-nitrophenoxy)benzene can be synthesized through several methods. One common method involves the nucleophilic aromatic substitution reaction. For example, the reaction of 1-fluoro-2,4-dinitrobenzene with phenol in the presence of a base can yield this compound. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative reacts with a halogenated nitrophenoxybenzene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nucleophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in these reactions include methanol and other polar aprotic solvents.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-2-(4-nitrophenoxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution (S_NAr): This reaction involves the substitution of the fluorine atom by a nucleophile, such as hydroxide ion, under basic conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include bases like sodium hydroxide or potassium hydroxide.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of the nitro group.
Major Products
From Nucleophilic Aromatic Substitution: The major product is the substituted benzene derivative where the fluorine atom is replaced by the nucleophile.
From Reduction: The major product is the corresponding amine derivative, such as 4-(4-fluorophenoxy)benzenamine.
Scientific Research Applications
1-Fluoro-2-(4-nitrophenoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Derivatives of this compound are investigated for their potential pharmacological activities, including anti-inflammatory and anti-tumor properties.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-fluoro-2-(4-nitrophenoxy)benzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic aromatic substitution, the electron-withdrawing nitro group activates the benzene ring towards nucleophilic attack, facilitating the substitution of the fluorine atom . In reduction reactions, the nitro group is reduced to an amine group through the transfer of hydrogen atoms catalyzed by palladium on carbon.
Comparison with Similar Compounds
1-Fluoro-2-(4-nitrophenoxy)benzene can be compared with other similar compounds, such as:
2-Fluoronitrobenzene: This compound has a similar structure but lacks the phenoxy group.
4-Fluoronitrobenzene: This isomer has the nitro and fluorine groups in different positions on the benzene ring, leading to different reactivity and properties.
The uniqueness of this compound lies in the presence of both electron-withdrawing (nitro) and electron-donating (phenoxy) groups, which modulate its reactivity and make it a versatile compound in various chemical reactions.
Properties
IUPAC Name |
1-fluoro-2-(4-nitrophenoxy)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)14(15)16/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVANJFVMCRFOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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